

Application Notes and Protocols: 2-(Aminomethyl)-N,N-dimethylaniline in Pharmaceutical Chemistry

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Compound of Interest

Compound Name: 2-(aminomethyl)-N,N-dimethylaniline

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of **2-(aminomethyl)-N,N-dimethylaniline** as a versatile building block in pharmaceutical chemistry. The focus is on its application as a precursor for the synthesis of potent kinase inhibitors, a significant class of therapeutic agents in oncology.

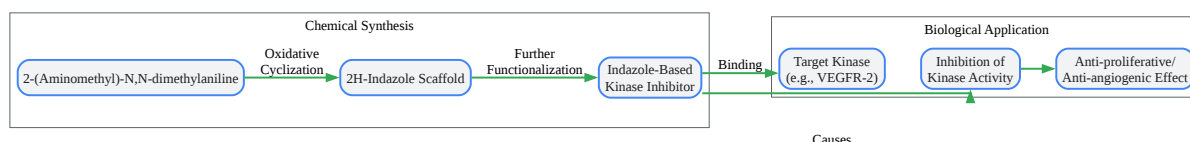
Application Note 1: Synthesis of 2H-Indazole Scaffolds for Kinase Inhibitors

Introduction:

2-(Aminomethyl)-N,N-dimethylaniline and its derivatives are valuable precursors for the synthesis of the 2H-indazole scaffold. This heterocyclic motif is considered a "privileged structure" in medicinal chemistry due to its ability to interact with the ATP-binding site of various protein kinases.^[1] Dysregulation of kinase activity is a hallmark of many cancers, making kinase inhibitors a cornerstone of modern oncology. The synthesis of 2H-indazoles from 2-(aminomethyl)-phenylamines via an oxidative N-N bond-forming cyclization is an efficient and robust method.^{[2][3]} This approach allows for the generation of diverse indazole libraries for structure-activity relationship (SAR) studies.^{[4][5]}

Logical Relationship: From Precursor to Kinase Inhibition

The following diagram illustrates the logical progression from the starting material, **2-(aminomethyl)-N,N-dimethylaniline**, to the synthesis of a 2H-indazole core, its incorporation into a kinase inhibitor, and the ultimate therapeutic effect.



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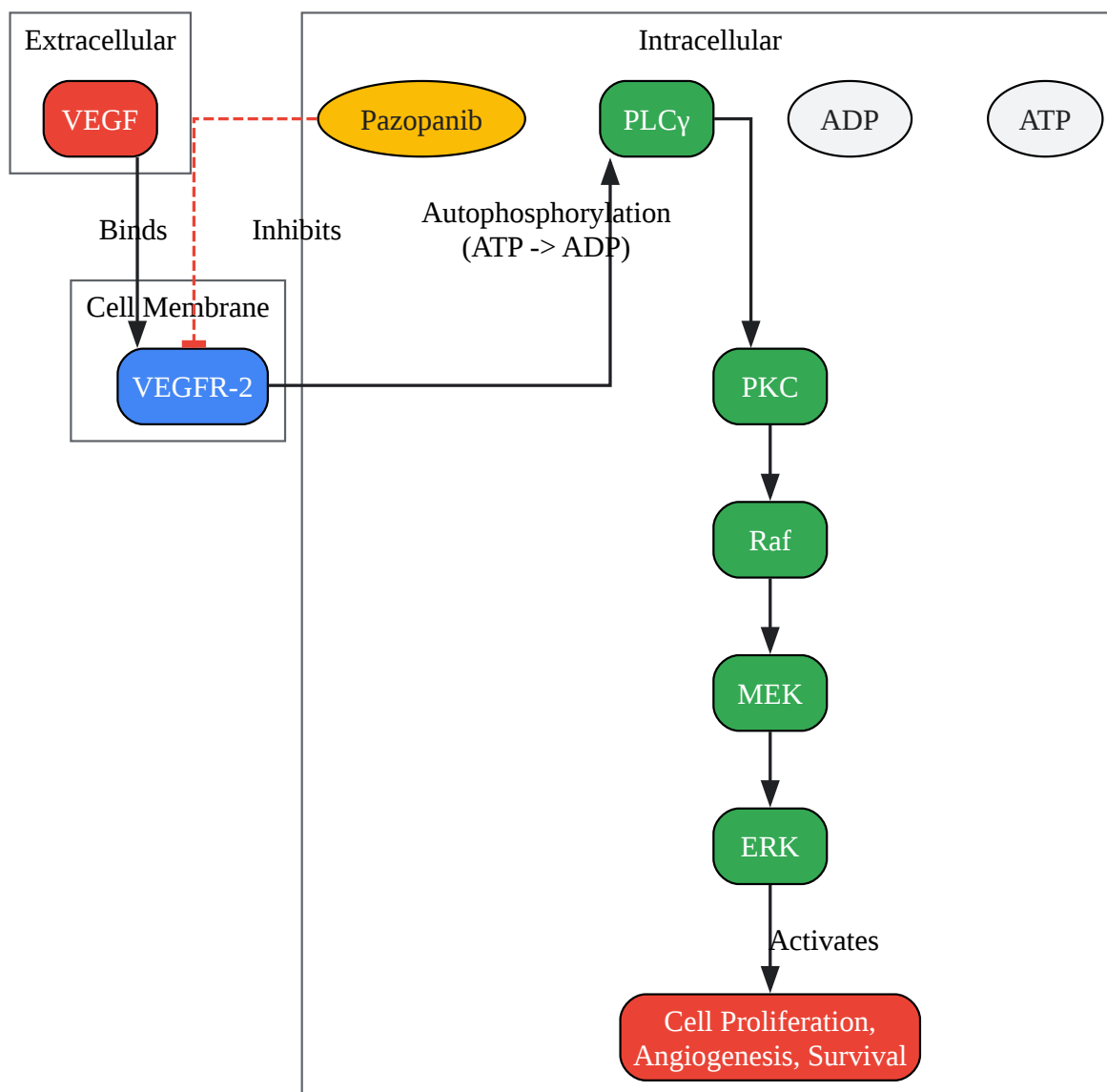
Figure 1: Logical workflow from chemical precursor to biological effect.

Application Note 2: Pazopanib - A Case Study for an Indazole-Based Kinase Inhibitor

Pazopanib is a potent multi-target tyrosine kinase inhibitor that targets VEGFR-1, -2, and -3, PDGFR- α and - β , and c-Kit.[1] It is approved for the treatment of renal cell carcinoma and soft tissue sarcoma. The core of Pazopanib is a 2H-indazole moiety, which can be synthesized from a substituted 2-(aminomethyl)aniline derivative. While the exact commercial synthesis of Pazopanib may vary, this example illustrates a plausible and well-documented synthetic strategy for the indazole core, starting from a functionalized analog of **2-(aminomethyl)-N,N-dimethylaniline**.

VEGFR-2 Signaling Pathway:

The vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. The following diagram depicts a simplified VEGFR-2 signaling cascade, which is inhibited by Pazopanib.



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Figure 2: Simplified VEGFR-2 signaling pathway and the inhibitory action of Pazopanib.

Quantitative Data:

The following table summarizes the in vitro biological activity of Pazopanib against key kinase targets and cancer cell lines.

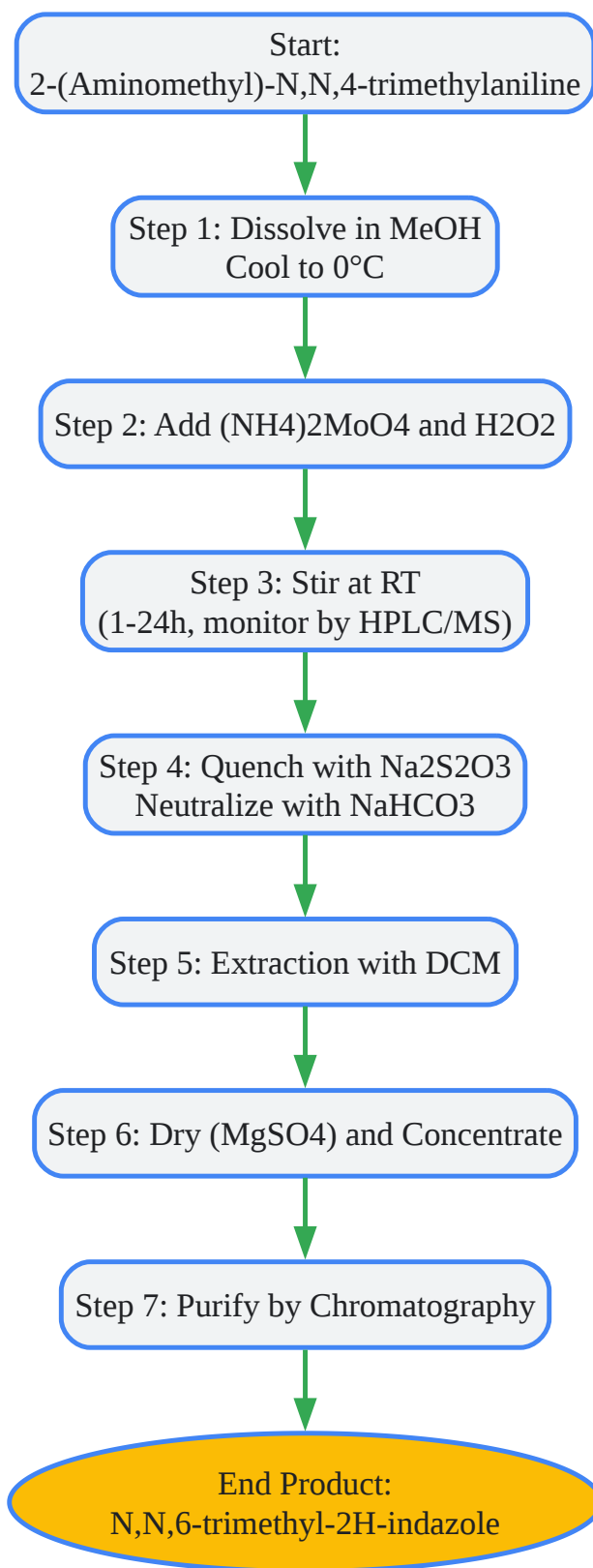
Target/Cell Line	Assay Type	IC50 / GI50 (nM)	Reference
VEGFR-2 (KDR)	Kinase Assay	30	[1]
c-Kit	Kinase Assay	47	[1]
PDGFR-β	Kinase Assay	84	[1]
HUVEC	Cell Proliferation	21	[1]
SMMC-7721 (Hepatocarcinoma)	Cell Proliferation	1430	[6]
HCT116 (Colorectal Carcinoma)	Cell Proliferation	>10000	[6]

Experimental Protocols

Protocol 1: Synthesis of N,N,6-trimethyl-2H-indazole (A Pazopanib Precursor Analog)

This protocol describes the synthesis of a methylated 2H-indazole from a substituted **2-(aminomethyl)-N,N-dimethylaniline** derivative, based on the oxidative cyclization method.[2]
[3]

Experimental Workflow:



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Figure 3: Workflow for the synthesis of a 2H-indazole precursor.

Materials:

- 2-(Aminomethyl)-N,N,4-trimethylaniline (or other suitable substituted 2-(aminomethyl)aniline)
- Methanol (MeOH)
- Ammonium molybdate ((NH₄)₂MoO₄)
- 30% Hydrogen peroxide (H₂O₂)
- 10% Sodium thiosulfate (Na₂S₂O₃) solution
- Saturated sodium bicarbonate (NaHCO₃) solution
- Dichloromethane (DCM)
- Magnesium sulfate (MgSO₄)
- Silica gel for chromatography

Procedure:

- Dissolve 2-(aminomethyl)-N,N,4-trimethylaniline (1.0 eq) in methanol (approximately 0.1 M concentration) in a round-bottom flask.
- Cool the solution to 0°C in an ice bath.
- To the cooled solution, add ammonium molybdate (1.0 eq) followed by the slow addition of 30% aqueous hydrogen peroxide (10.0 eq).^[2]
- Remove the ice bath and stir the reaction mixture at room temperature. Monitor the reaction progress by HPLC/MS until the starting material is consumed (typically 1-24 hours).^[2]
- Once the reaction is complete, cool the mixture back to 0°C and quench by adding 10% aqueous sodium thiosulfate solution.
- Dilute the mixture with water and neutralize with saturated aqueous sodium bicarbonate solution.^[2]

- Extract the aqueous layer three times with dichloromethane.
- Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[2]
- Purify the crude product by flash column chromatography on silica gel to yield the desired 2H-indazole.

Protocol 2: Conceptual Synthesis of Pazopanib from the Indazole Core

The synthesized indazole core can then be further functionalized to yield Pazopanib. This typically involves a series of reactions including N-alkylation and amide coupling, which are standard transformations in medicinal chemistry. The following is a conceptual outline.

- **N-Alkylation of the Indazole:** The 2H-indazole is alkylated at the N-1 position with a suitable pyrimidine derivative, often via a nucleophilic aromatic substitution reaction.
- **Amide Coupling:** The resulting intermediate is then coupled with 2-amino-N-methylbenzenesulfonamide to form the final Pazopanib molecule. This is typically achieved using standard peptide coupling reagents.

Disclaimer: The provided protocols are for informational and educational purposes only. They are based on published scientific literature and should be adapted and optimized for specific laboratory conditions. All chemical syntheses should be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.

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